molecular formula C10H10Cl2N2 B12629210 2-Amino-6-chloro-3-methylquinoline hydrochloride CAS No. 1170455-19-2

2-Amino-6-chloro-3-methylquinoline hydrochloride

Cat. No.: B12629210
CAS No.: 1170455-19-2
M. Wt: 229.10 g/mol
InChI Key: JWZZLJGAHIWEIK-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-3-methylquinoline hydrochloride is a chemical compound with the molecular formula C10H10Cl2N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-3-methylquinoline hydrochloride typically involves the reaction of 2-chloro-3-methylquinoline with ammonia or an amine source under specific conditions. One common method is the Gould-Jacob synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction environments to facilitate the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-3-methylquinoline hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Various amine derivatives.

    Substitution: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

2-Amino-6-chloro-3-methylquinoline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-3-methylquinoline hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride
  • 2-Amino-6-bromo-3-phenylquinoline hydrochloride
  • 2-Amino-7-methoxy-3-methylquinoline hydrochloride

Uniqueness

2-Amino-6-chloro-3-methylquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

1170455-19-2

Molecular Formula

C10H10Cl2N2

Molecular Weight

229.10 g/mol

IUPAC Name

6-chloro-3-methylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C10H9ClN2.ClH/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12;/h2-5H,1H3,(H2,12,13);1H

InChI Key

JWZZLJGAHIWEIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Cl)N=C1N.Cl

Origin of Product

United States

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